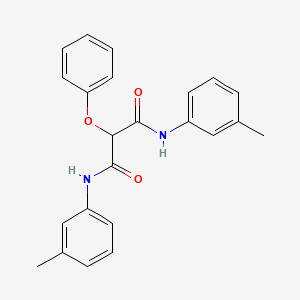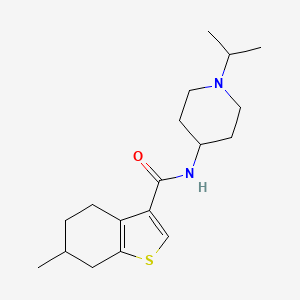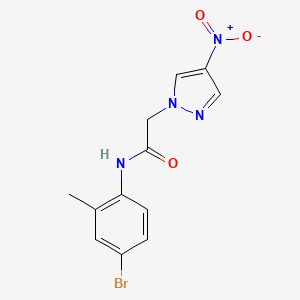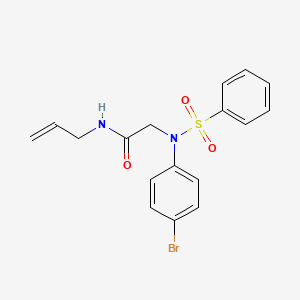
N,N'-bis(3-methylphenyl)-2-phenoxymalonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3-methylphenyl)-2-phenoxymalonamide, commonly known as BPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPM is a derivative of malonamide, which is a class of organic compounds that have been extensively studied for their biological and pharmacological properties. In
Mécanisme D'action
The mechanism of action of BPPM is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. BPPM has also been found to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the prevention of cancer.
Biochemical and Physiological Effects:
BPPM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. BPPM has also been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BPPM also exhibits low toxicity, which makes it suitable for in vitro and in vivo studies. However, BPPM has some limitations for lab experiments. Its solubility in water is low, which can make it difficult to administer in certain experiments. BPPM also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on BPPM. One potential area of research is the development of more effective synthesis methods for BPPM. Another area of research is the investigation of the mechanism of action of BPPM, which could lead to the development of more targeted therapies for various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of BPPM for various therapeutic applications.
Méthodes De Synthèse
The synthesis of BPPM involves the reaction of 2-phenoxymalonamide with 3-methylphenyl isocyanate in the presence of a catalyst. This reaction results in the formation of BPPM as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
BPPM has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. BPPM has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N,N'-bis(3-methylphenyl)-2-phenoxypropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-8-6-10-18(14-16)24-22(26)21(28-20-12-4-3-5-13-20)23(27)25-19-11-7-9-17(2)15-19/h3-15,21H,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTIQUSJVNXKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C(=O)NC2=CC=CC(=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)

![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)
![3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)




![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-quinolinol](/img/structure/B5104542.png)

![3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5104560.png)
